molecular formula C28H22O10 B1194677 Cephalochromin CAS No. 25908-26-3

Cephalochromin

Katalognummer: B1194677
CAS-Nummer: 25908-26-3
Molekulargewicht: 518.5 g/mol
InChI-Schlüssel: JGQBYBXYRUCBQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Wirkmechanismus

    Target of Action

    Cephalochromin, a natural compound obtained from Comospora vilior, primarily targets bacterial enoyl-acyl carrier protein reductase (FabI) . FabI is a key enzyme involved in the fatty acid synthesis pathway in bacteria, playing a crucial role in bacterial growth and survival .

    Mode of Action

    This compound’s mode of action is similar to other beta-lactam antibiotics, such as cephalosporins. It inhibits bacterial cell wall synthesis by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction disrupts the synthesis of peptidoglycan, a major component of the bacterial cell wall, leading to cell wall weakening and eventual bacterial cell lysis .

    Biochemical Pathways

    The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway. By inhibiting FabI, this compound disrupts the synthesis of fatty acids, which are essential components of the bacterial cell membrane. This disruption leads to the inhibition of bacterial growth and proliferation .

    Pharmacokinetics

    Most cephalosporins are rapidly eliminated, with serum half-lives of 1 to 2 hours . .

    Result of Action

    This compound exhibits growth-inhibitory and apoptotic activity against certain cancer cells, such as human lung cancer A549 cells . It induces cell cycle arrest at the G0/G1 phase, apoptosis, and decreases stemness capacity in a concentration-dependent manner . Additionally, it causes extensive mitochondrial damage, leading to a reduction in mitochondrial mass .

    Action Environment

    The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the cells, and the specific molecular profiles of the cells. For instance, this compound has been shown to significantly improve the performance of the BCL2 inhibitor venetoclax in acute myeloid leukemia models . .

    Biochemische Analyse

    Biochemical Properties

    Cephalochromin plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to induce mitochondrial damage, leading to apoptosis in cancer cells . It interacts with proteins such as PARP1 and γH2AX, which are involved in DNA damage and repair mechanisms . Additionally, this compound affects the expression of MCL1, a protein associated with cell survival .

    Cellular Effects

    This compound exerts significant effects on various cell types and cellular processes. In acute myeloid leukemia (AML) models, this compound induces mitochondrial damage, leading to reduced mitochondrial mass and increased apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound treatment results in increased PARP1 cleavage and γH2AX levels, indicating enhanced DNA damage and apoptosis . Furthermore, it reduces the expression of MCL1, thereby decreasing cell survival .

    Molecular Mechanism

    The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to mitochondrial membranes, causing extensive damage and leading to apoptosis . It also interacts with DNA repair proteins such as PARP1 and γH2AX, enhancing DNA damage and promoting cell death . Additionally, this compound affects the expression of MCL1, a protein that plays a crucial role in cell survival . These interactions collectively contribute to the compound’s therapeutic effects.

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound change over time. Studies have shown that this compound induces apoptosis in a dose-dependent manner, with increased Annexin-V levels observed over time . The compound’s stability and degradation have also been studied, revealing that it remains effective over extended periods in vitro . Long-term effects on cellular function include sustained mitochondrial damage and reduced cell viability .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. In AML models, this compound exhibits cytotoxic effects at varying concentrations, with IC50 values ranging from 0.45 to >20 µM . Higher doses of this compound result in increased apoptosis and reduced cell viability . At very high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization .

    Metabolic Pathways

    This compound is involved in several metabolic pathways, particularly those related to mitochondrial function. It induces extensive mitochondrial damage, leading to reduced mitochondrial mass and impaired metabolism . Proteomic analysis has shown increased levels of PARP1 cleavage and γH2AX, indicating enhanced DNA damage and apoptosis . These metabolic effects contribute to the compound’s therapeutic potential in cancer treatment.

    Transport and Distribution

    This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with mitochondrial membranes, leading to its accumulation in these organelles . The compound’s distribution is influenced by its physicochemical properties, including its solubility and permeability . This compound’s ability to induce mitochondrial damage further affects its localization and accumulation within cells .

    Subcellular Localization

    This compound primarily localizes to the mitochondria, where it exerts its effects on cellular function . The compound’s targeting to mitochondria is facilitated by its interactions with mitochondrial membranes and proteins . This subcellular localization is crucial for its activity, as it enables this compound to induce mitochondrial damage and promote apoptosis in cancer cells .

    Vorbereitungsmethoden

    • Leider sind spezifische Syntheserouten und Reaktionsbedingungen für Sch-45752 nicht öffentlich zugänglich. Merck hat wahrscheinlich während der Entwicklung proprietäre Verfahren eingesetzt.
    • Industrielle Produktionsmethoden bleiben aufgrund ihrer proprietären Natur geheim.
  • Analyse Chemischer Reaktionen

  • Wissenschaftliche Forschungsanwendungen

    • Obwohl detaillierte Forschungsanwendungen rar sind, erstreckt sich das Potenzial von Sch-45752 auf verschiedene Bereiche:

        Immunologie: Untersuchung seiner Auswirkungen auf Immunantworten.

        Atemwegssystem: Seine beabsichtigte Verwendung zur Behandlung von Asthma.

        Andere Bereiche: Weitere Erforschung in Chemie, Biologie und Medizin.

  • Wirkmechanismus

    • Der primäre Mechanismus von Sch-45752 beinhaltet die Hemmung von cGMP-PDE.
    • Dadurch erhöht es die intrazellulären cGMP-Spiegel, was verschiedene zelluläre Prozesse beeinflussen kann.
    • Die molekularen Zielstrukturen und Pfade, die von Sch-45752 beeinflusst werden, erfordern weitere Untersuchungen.
  • Vergleich Mit ähnlichen Verbindungen

    • Leider werden in den verfügbaren Daten keine spezifischen ähnlichen Verbindungen explizit erwähnt.
    • Um die Einzigartigkeit von Sch-45752 hervorzuheben, wären zusätzliche Forschungsarbeiten erforderlich.

    Eigenschaften

    IUPAC Name

    5,6,8-trihydroxy-2-methyl-9-(5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C28H22O10/c1-9-3-13(29)25-19(37-9)5-11-21(15(31)7-17(33)23(11)27(25)35)22-12-6-20-26(14(30)4-10(2)38-20)28(36)24(12)18(34)8-16(22)32/h5-10,31-36H,3-4H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JGQBYBXYRUCBQY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3C4=C(C=C(C5=C(C6=C(C=C54)OC(CC6=O)C)O)O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H22O10
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60948813
    Record name Cephalochromin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60948813
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    518.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    25908-26-3
    Record name Cephalochromin
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025908263
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Cephalochromin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60948813
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Cephalochromin
    Reactant of Route 2
    Cephalochromin
    Reactant of Route 3
    Cephalochromin
    Reactant of Route 4
    Cephalochromin
    Reactant of Route 5
    Cephalochromin
    Reactant of Route 6
    Cephalochromin
    Customer
    Q & A

    Q1: How does Cephalochromin exert its anti-cancer effects?

    A1: this compound demonstrates anti-proliferative activity against various cancer cell lines, including lung cancer [] and nasopharyngeal carcinoma cells [, ]. Its mechanism of action involves multiple pathways:

    • Cell Cycle Arrest: this compound induces cell cycle arrest at the G0/G1 phase by downregulating cyclins (D1 and E) and cyclin-dependent kinases (Cdk2 and Cdk4) []. This halts cell cycle progression and inhibits proliferation.
    • Apoptosis Induction: this compound triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
      • Intrinsic Pathway: It induces reactive oxygen species (ROS) generation, disrupts mitochondrial membrane potential (MMP), and activates caspase-9, leading to apoptosis [].
      • Extrinsic Pathway: It upregulates the expression of Fas and FasL, key proteins involved in the death receptor pathway, activating caspase-8 and ultimately apoptosis [, ].
    • p53 Upregulation: this compound treatment is associated with increased p53 protein levels. p53 is a tumor suppressor protein that can induce cell cycle arrest and apoptosis [, ].
    • Mitochondrial Damage: Recent research suggests that this compound inflicts extensive mitochondrial damage, contributing to its efficacy even in Venetoclax-resistant Acute Myeloid Leukemia (AML) models [].

    Q2: Does this compound induce autophagy?

    A2: Yes, in certain AML cell lines (U937 and Kasumi-1), this compound treatment leads to reduced SQSTM1/p62 levels, a marker of autophagy induction, suggesting it might also activate this cellular process as a response mechanism [].

    Q3: What is the molecular formula and weight of this compound?

    A3: this compound has the molecular formula C29H22O10 and a molecular weight of 526.48 g/mol [].

    Q4: What spectroscopic data is available for this compound?

    A4: Various spectroscopic techniques have been employed to characterize this compound:

    • NMR Spectroscopy: Used to elucidate the structure and stereochemistry [, , , ].
    • UV-Vis Spectroscopy: Provides information about the chromophores in the molecule [, ].
    • IR Spectroscopy: Identifies functional groups present in the structure [, ].
    • Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of chiral centers, including axial chirality arising from hindered rotation along the biaryl axis [, , , ].

    Q5: What is the evidence of this compound's anti-cancer activity?

    A5: this compound exhibits promising anti-cancer activity in several in vitro and ex vivo studies:

    • Cell Lines: It inhibits the proliferation and induces apoptosis in various cancer cell lines, including lung cancer (A549), nasopharyngeal carcinoma (HONE-1 and NPC-TW01), and AML cell lines (Kasumi-1, U937, and OCI-AML3) [, , ].
    • Ex vivo AML Samples: this compound demonstrates synergistic effects with Venetoclax in ex vivo treated AML patient samples, highlighting its potential in overcoming drug resistance [].

    Q6: What about this compound's antimicrobial activity?

    A6: Research indicates that this compound possesses antimicrobial properties:

    • Phytopathogen Inhibition: It inhibits the growth of various phytopathogens, including Magnaporthe oryzae, Phytophthora infestans, Pseudomonas syringae, and Xanthomonas campestris [, ].
    • FabI Enzyme Inhibition: this compound has been identified as a potential antibacterial agent targeting the FabI enzyme, which is involved in bacterial fatty acid biosynthesis [].

    Q7: Are there any specific drug delivery strategies being explored for this compound?

    A9: While specific drug delivery strategies haven't been extensively investigated for this compound, its combination with Venetoclax shows promise in overcoming drug resistance in AML, potentially improving its delivery and efficacy [].

    Q8: What analytical methods are used to detect and quantify this compound?

    A8: Several analytical techniques are employed for the characterization and quantification of this compound:

    • High-Performance Liquid Chromatography (HPLC): This technique is used to separate and quantify this compound from complex mixtures [].
    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This sensitive and selective method enables the identification and quantification of this compound in biological samples [, , ].

    Q9: How is this compound produced?

    A9: this compound is a fungal secondary metabolite primarily isolated from the fermentation broth of various fungal species, including:

    • Cosmospora vilior [, , ]
    • Alternaria sp. []
    • Cephalosporium sp. []
    • Verticillium sp. []

    Q10: What research tools and resources are available for studying this compound?

    A10: Various research tools and resources facilitate the study of this compound and similar natural products:

      Q11: What are some historical milestones in this compound research?

      A11: Key milestones include:

      • Early Isolation and Identification: this compound was first isolated and structurally characterized in the mid-20th century, primarily from fungal sources [].
      • Anticancer and Antimicrobial Activity: Subsequent research identified its potential anti-cancer and antimicrobial activities, prompting further investigation [, , ].
      • Mechanism of Action Studies: Recent studies have shed light on the complex mechanisms underlying its biological activities, including cell cycle arrest, apoptosis induction, and mitochondrial damage [, , , ].

      Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

      Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.